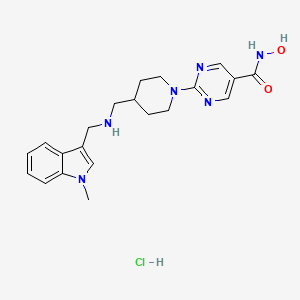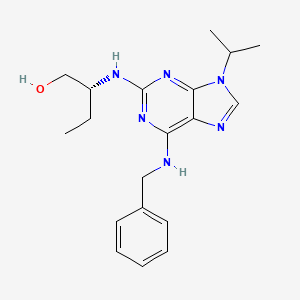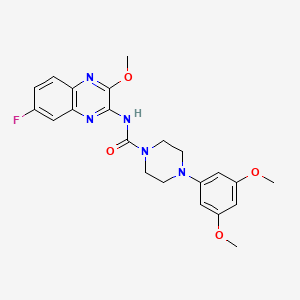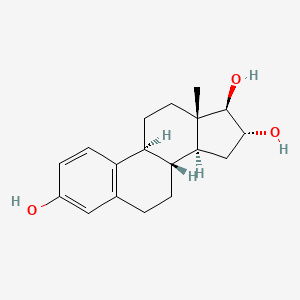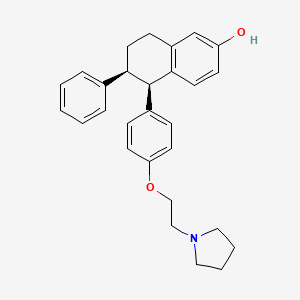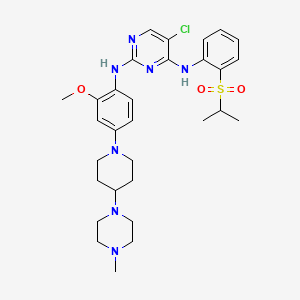
NVP-TAE684
Vue d'ensemble
Description
NVP-TAE684 est un inhibiteur très puissant et sélectif de la kinase du lymphome anaplasique (ALK). Il est principalement utilisé dans la recherche scientifique pour étudier ses effets sur les lignées cellulaires dépendantes de l'ALK et ses applications thérapeutiques potentielles dans le traitement de cancers tels que le lymphome anaplasique à grandes cellules (ALCL) et d'autres tumeurs malignes .
Applications De Recherche Scientifique
NVP-TAE684 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of ALK inhibitors.
Biology: Investigates the biological effects of ALK inhibition on cell lines and animal models.
Medicine: Explores its potential as a therapeutic agent for treating ALK-positive cancers, such as anaplastic large-cell lymphoma and non-small cell lung cancer.
Industry: Utilized in the development of new ALK inhibitors and related compounds for pharmaceutical applications .
Mécanisme D'action
Target of Action
NVP-TAE684 is a highly potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a key oncogenic driver in various types of cancers, including anaplastic large-cell lymphomas (ALCLs) .
Mode of Action
This compound interacts with ALK and inhibits its activity, leading to a rapid and sustained inhibition of the phosphorylation of NPM-ALK and its downstream effectors . This interaction blocks the growth of ALCL-derived and ALK-dependent cell lines .
Biochemical Pathways
The inhibition of ALK by this compound affects several biochemical pathways. The primary pathway involves the NPM-ALK fusion protein, which is constitutively active and drives the survival and proliferation of ALCLs . By inhibiting the phosphorylation of NPM-ALK, this compound disrupts this pathway, leading to the induction of apoptosis and cell cycle arrest .
Result of Action
The inhibition of ALK by this compound leads to significant cellular effects. It induces apoptosis and cell cycle arrest in ALK-dependent cell lines . In vivo, it suppresses lymphomagenesis in two independent models of ALK-positive ALCL and induces regression of established Karpas-299 lymphomas .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ABCG2, an ATP-binding cassette transporter, can affect the efficacy of this compound. This compound has been shown to inhibit the efflux function of ABCG2 transporter, thereby reducing multidrug resistance in cancer cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de NVP-TAE684 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature publique. On sait que le composé est synthétisé par une série de réactions chimiques impliquant divers réactifs et catalyseurs .
Méthodes de production industrielle
Les méthodes de production industrielle de this compound sont également exclusives. Généralement, ces composés sont produits dans des installations spécialisées avec des mesures de contrôle qualité strictes pour garantir une grande pureté et une cohérence. Le processus de production comprend des étapes de synthèse à grande échelle, de purification et de formulation .
Analyse Des Réactions Chimiques
Types de réactions
NVP-TAE684 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Il peut être réduit pour former des dérivés réduits.
Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques, telles que la température, la pression et le solvant, dépendent de la réaction et du produit souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés sont souvent utilisés pour étudier la relation structure-activité et optimiser le potentiel thérapeutique du composé .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier les propriétés chimiques et la réactivité des inhibiteurs de l'ALK.
Biologie : Investigue les effets biologiques de l'inhibition de l'ALK sur les lignées cellulaires et les modèles animaux.
Médecine : Explore son potentiel en tant qu'agent thérapeutique pour le traitement des cancers ALK-positifs, tels que le lymphome anaplasique à grandes cellules et le cancer du poumon non à petites cellules.
Industrie : Utilisé dans le développement de nouveaux inhibiteurs de l'ALK et de composés apparentés pour des applications pharmaceutiques .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité de la kinase du lymphome anaplasique (ALK). Il se lie au site de liaison de l'ATP de l'ALK, empêchant la phosphorylation et l'activation des voies de signalisation en aval. Cette inhibition conduit à l'induction de l'apoptose (mort cellulaire programmée) et de l'arrêt du cycle cellulaire dans les lignées cellulaires dépendantes de l'ALK. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la phosphorylation de l'ALK et les effecteurs en aval tels que STAT3 et STAT5 .
Comparaison Avec Des Composés Similaires
Composés similaires
Crizotinib : Un autre inhibiteur de l'ALK utilisé dans le traitement du cancer du poumon non à petites cellules ALK-positif.
Ceritinib : Un inhibiteur de l'ALK de deuxième génération avec une puissance et une sélectivité améliorées.
Alectinib : Un inhibiteur de l'ALK hautement sélectif utilisé pour traiter le cancer du poumon ALK-positif
Unicité
NVP-TAE684 est unique en raison de sa grande puissance et de sa sélectivité pour l'ALK. Il a montré une efficacité dans les modèles précliniques de cancers ALK-positifs et a été largement utilisé dans la recherche pour comprendre le rôle de l'ALK dans la biologie du cancer. Sa capacité à induire l'apoptose et l'arrêt du cycle cellulaire dans les lignées cellulaires dépendantes de l'ALK en fait un outil précieux pour étudier les voies de signalisation liées à l'ALK et développer de nouvelles stratégies thérapeutiques .
Propriétés
IUPAC Name |
5-chloro-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40ClN7O3S/c1-21(2)42(39,40)28-8-6-5-7-26(28)33-29-24(31)20-32-30(35-29)34-25-10-9-23(19-27(25)41-4)37-13-11-22(12-14-37)38-17-15-36(3)16-18-38/h5-10,19-22H,11-18H2,1-4H3,(H2,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWUGDVOUVUTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227001 | |
| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761439-42-3 | |
| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761439-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TAE-684 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761439423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAE-684 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1713MN4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




